2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
Description
BenchChem offers high-quality 2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-10-6-7-11-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-9-8-12-20(31-4)21(16)32-5/h6-12,14H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIYUBRVNEQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole represents a novel structure with potential biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A 1,3-oxazole ring , which is known for its diverse biological activities.
- A triazole moiety , which has been extensively studied for its antifungal and antibacterial properties.
- Dimethoxyphenyl and methyl substitutions that may influence its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. Triazoles have been shown to act against a variety of pathogens, including bacteria and fungi. For instance:
- In vitro studies have demonstrated that triazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations (MIC values ranging from 0.125 to 8 μg/mL) .
Anticancer Properties
The oxazole and triazole components of the compound suggest potential anticancer activity. Studies on similar compounds have indicated:
- Cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, certain triazole-thione derivatives showed significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in fungal biosynthesis pathways.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell death.
- Interference with DNA Synthesis : The presence of multiple heterocycles may allow for interactions with DNA or RNA synthesis pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to the target compound exhibited MIC values significantly lower than traditional antibiotics .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of oxazole-containing compounds. The findings revealed that specific modifications in the oxazole structure enhanced cytotoxicity against cancer cell lines by inducing apoptosis .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Type | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Triazole | 0.125 | Antibacterial |
| Compound B | Oxazole | 0.5 | Anticancer |
| Compound C | Triazole-Oxazole Hybrid | 0.25 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
